Product packaging for 1,4-Diphenylpiperidine-4-carbonitrile(Cat. No.:CAS No. 87289-73-4)

1,4-Diphenylpiperidine-4-carbonitrile

Cat. No.: B8670926
CAS No.: 87289-73-4
M. Wt: 262.3 g/mol
InChI Key: PGGAFAVVDVUHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diphenylpiperidine-4-carbonitrile is a specialized chemical building block based on the privileged piperidine scaffold, which is a pivotal cornerstone in the production of drugs and the discovery of new bioactive molecules . Piperidine derivatives are extensively utilized in medicinal chemistry research due to their wide array of pharmacophoric features and demonstrated biological activities, which include roles as anticancer, antiviral, antimalarial, and antimicrobial agents . Compounds featuring the 4-phenylpiperidine-4-carbonitrile structure, a close analog of this product, have been identified as potent and selective ligands for sigma-1 receptors, making them valuable molecular probes for neurological imaging and research with positron emission tomography (PET) . Furthermore, related spiro-isoquinolino-piperidine derivatives have been investigated as inhibitors of phosphodiesterase 5 (PDE5), a key target for vascular smooth muscle relaxation and the treatment of conditions like erectile dysfunction . The structural motif of 4-phenylpiperidine-4-carbonitrile is recognized for its high initial brain uptake in preclinical models, indicating its potential in central nervous system (CNS) drug discovery . As a high-purity synthetic intermediate, this compound is intended for use in organic synthesis and pharmaceutical R&D by qualified researchers. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N2 B8670926 1,4-Diphenylpiperidine-4-carbonitrile CAS No. 87289-73-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87289-73-4

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

1,4-diphenylpiperidine-4-carbonitrile

InChI

InChI=1S/C18H18N2/c19-15-18(16-7-3-1-4-8-16)11-13-20(14-12-18)17-9-5-2-6-10-17/h1-10H,11-14H2

InChI Key

PGGAFAVVDVUHDB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Mechanistic Investigations of Formation Reactions Involving 1,4 Diphenylpiperidine 4 Carbonitrile

Elucidation of Reaction Pathways for Piperidine-4-carbonitrile Formation

The formation of the 1,4-Diphenylpiperidine-4-carbonitrile structure is typically achieved through cascade or domino reactions that proceed in a stepwise manner. These pathways involve a sequence of distinct chemical transformations that build the heterocyclic ring system.

The synthesis of 4-aminopiperidine-4-carbonitriles often proceeds through a Strecker-type condensation. researchgate.net In the context of this compound, the reaction involves precursors like benzaldehyde (B42025), aniline (B41778), and a cyanide source. The mechanism involves the formation of several key intermediates that can be isolated or detected spectroscopically.

Initially, the reaction between aniline and benzaldehyde forms an iminium ion. This electrophilic species is central to the subsequent bond-forming steps. dtic.mil In a related synthesis, an optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and hydrocyanic acid (HCN) yielded an anilino-nitrile intermediate, which was then hydrolyzed to an anilino-amide. researchgate.net For the formation of this compound, analogous intermediates are postulated.

Theoretical studies on similar reactions, such as the piperidine-catalyzed Knoevenagel condensation, have identified carbinolamine, iminium, and enolate ions as crucial intermediates. acs.org The formation of the carbinolamine from the aldehyde and amine is followed by dehydration to the iminium ion, which is the rate-determining step. This highly reactive electrophile is then attacked by a nucleophile. acs.org

Key Postulated Intermediates:

Iminium Ion: Formed from the condensation of aniline and benzaldehyde, this species acts as the primary electrophile.

α-Cyano Enamine/Enolate: Generated from a suitable carbon-nitrile source, this acts as the key nucleophile.

Open-Chain Adduct: The product of the nucleophilic attack on the iminium ion, before the final ring-closing step.

A plausible and widely accepted pathway for the formation of highly substituted piperidines is the Knoevenagel-Michael-Mannich cascade reaction. researchgate.net This sequence efficiently constructs the piperidine (B6355638) ring by forming multiple carbon-carbon and carbon-nitrogen bonds in a stepwise fashion.

The proposed mechanism for forming a related piperidine structure can be adapted for this compound:

Knoevenagel Condensation: The reaction may initiate with a Knoevenagel condensation between benzaldehyde and a methylene-active nitrile compound (e.g., malononitrile, though for the target compound a simpler nitrile source is needed), catalyzed by a base like piperidine or aniline itself. This step generates an electron-deficient alkene.

Michael Addition: Aniline can then act as a nucleophile in a Michael addition to the activated alkene intermediate.

Mannich Reaction/Cyclization: A second molecule of benzaldehyde reacts with another molecule of aniline to form an iminium ion. This sets the stage for an intramolecular Mannich reaction, where the enolate formed from the Michael adduct attacks the iminium ion, leading to the cyclization and formation of the six-membered piperidine ring. researchgate.net

An alternative pathway involves the initial formation of an iminium ion from aniline and benzaldehyde. This is followed by the addition of a cyano-stabilized carbanion. A subsequent Michael addition and intramolecular cyclization complete the piperidine ring formation. dtic.mil

In the context of multi-component reactions that form complex structures like this compound, the reaction mechanism is overwhelmingly stepwise. Concerted reactions, such as the classic Diels-Alder cycloaddition, involve a single, cyclic transition state where multiple bonds are formed simultaneously. nih.govresearchgate.net

Computational studies comparing concerted and stepwise pathways for various cycloadditions often show that the stepwise mechanism, proceeding through a diradical or zwitterionic intermediate, has a higher activation energy than the concerted path. nih.govresearchgate.net However, the reactions involved in forming the piperidine-4-carbonitrile core are not pericyclic in nature. They are a sequence of polar reactions involving distinct, often charged, intermediates like iminium and enolate ions. acs.orgrsc.org

The formation of the various C-C and C-N bonds in the Knoevenagel-Michael-Mannich cascade occurs through discrete, energetically favorable steps. researchgate.net The presence of stable intermediates and the requirement for specific bond formations in a defined sequence preclude a concerted mechanism. Theoretical analyses of similar ionic Diels-Alder reactions have also highlighted that stepwise mechanisms proceeding through persistent intermediates are often the favored pathways. researchgate.net Therefore, the synthesis of this compound proceeds through a well-defined stepwise process rather than a concerted one.

Influence of Catalysts and Reaction Conditions on Mechanism

The choice of catalyst and solvent can significantly alter the reaction mechanism, rate, and selectivity in the synthesis of piperidine derivatives. These factors influence the stability of intermediates and transition states, thereby directing the reaction toward the desired product.

While organocatalysis using amines like piperidine is common for cascade reactions, metal-mediated syntheses offer alternative pathways. nih.govresearchgate.net Metals such as palladium, copper, rhodium, and gold can catalyze various steps in the formation of the piperidine ring.

A hypothetical catalytic cycle for a metal-mediated synthesis could involve:

Oxidative Addition/Coordination: The metal catalyst could coordinate with one of the reactants, for example, activating a C-H or N-H bond.

Insertion: An unsaturated component, such as an imine or an activated alkene, could insert into a metal-reactant bond.

Reductive Elimination: The final C-C or C-N bond is formed through reductive elimination, regenerating the active catalyst and releasing the piperidine product.

For instance, copper-mediated reactions are known to facilitate C-N bond formation, which could be a key step in the cyclization process. acs.orgacs.org Palladium catalysts are effective in the hydration of nitriles to amides, demonstrating their ability to activate the nitrile group, which could be relevant in certain synthetic routes. frontiersin.org A proposed palladium/arsenic catalytic cycle for nitrile hydration involves the formation of a square planar bis(nitrile)dichloropalladium(II) complex, followed by nucleophilic attack facilitated by an arsenous acid ligand. frontiersin.org Similar principles of metal-ligand interaction could be envisioned to play a role in constructing the piperidine-4-carbonitrile scaffold.

The solvent plays a critical role in the synthesis of substituted piperidines by influencing reaction rates, chemical equilibria, and selectivity. ajgreenchem.com The choice of solvent can stabilize or destabilize reactants, intermediates, and transition states to varying degrees.

In reactions involving polar or charged intermediates, such as the iminium and enolate ions in the cascade mechanism, polar solvents are generally preferred. A kinetic investigation into the synthesis of substituted piperidines found that ethanol (B145695) accelerated the reaction rate compared to methanol (B129727), despite methanol being a commonly used solvent for such syntheses. ajgreenchem.com This effect is attributed to the differential stabilization of the starting materials and the transition state through solvation. ajgreenchem.com

Solvents can be categorized based on their effect on the reaction:

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can stabilize charged species through hydrogen bonding and are effective for reactions involving ionic intermediates.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are also capable of stabilizing charged species. DMSO has been shown to be a highly effective solvent in copper-mediated C-N bond formation reactions, leading to significantly higher yields compared to other solvents like DMF or 1,4-dioxane. acs.orgacs.org

The table below summarizes the general effects of different solvent types on the formation of piperidine derivatives based on published studies.

Solvent TypeExample SolventsGeneral Effect on Piperidine SynthesisPlausible RationaleReference
Polar ProticEthanol, MethanolGenerally effective, accelerates reaction rates.Stabilizes charged intermediates (iminium, enolate) and transition states through hydrogen bonding. ajgreenchem.com
Polar AproticDMSO, DMFCan be highly effective, especially in metal-catalyzed reactions.High polarity stabilizes charged species; high boiling point allows for higher reaction temperatures. acs.orgacs.org
Non-PolarToluene, HexaneGenerally less effective or ineffective.Poor stabilization of polar/ionic intermediates required for the cascade reaction. acs.org

Thermodynamic and Kinetic Control in Stereoselective Transformations

In chemical reactions where multiple stereoisomeric products can be formed, the product distribution is often governed by the principles of thermodynamic and kinetic control. wikipedia.orgjackwestin.com A kinetically controlled reaction yields the product that is formed fastest, as it proceeds through the lowest energy transition state. In contrast, a thermodynamically controlled reaction, which is typically reversible and allowed to reach equilibrium, yields the most stable product. wikipedia.org The choice between these two regimes is often dictated by reaction conditions such as temperature, reaction time, and the choice of catalysts. acs.orgnih.gov

Research into the synthesis of substituted piperidines illustrates this principle effectively. For instance, in the synthesis of 3,4-disubstituted piperidines, the stereochemical outcome can be switched between cis and trans isomers by modifying the reaction conditions. Studies have shown that carbonyl ene cyclizations catalyzed by certain Lewis acids at low temperatures (e.g., -78 °C) proceed under kinetic control to predominantly yield the cis-piperidine isomer. acs.orgnih.gov This isomer is considered the kinetic product because it is formed more rapidly. However, upon warming or with prolonged reaction times, the reaction mixture equilibrates, leading to the formation of the thermodynamically more stable trans-piperidine isomer. acs.orgnih.gov

This switchable stereoselectivity is summarized in the table below, based on data from analogous piperidine syntheses.

ConditionControl TypeMajor ProductRationale
Low Temperature (-78 °C)Kineticcis-isomerThe reaction proceeds through the lowest activation energy barrier, favoring the faster-forming product.
High Temperature (Reflux)Thermodynamictrans-isomerThe reaction is reversible, allowing equilibrium to be established, which favors the most stable product.

For a molecule like this compound, which contains a stereocenter at the C4 position, similar principles would apply if chiral centers were introduced elsewhere on the piperidine ring (e.g., at C2, C3, C5, or C6). The formation of different diastereomers would depend on whether the reaction conditions favor the fastest-formed product (kinetic) or the most stable product (thermodynamic).

Computational Approaches to Reaction Mechanism Studies

Computational chemistry provides powerful tools for elucidating the complex mechanisms of organic reactions, including the formation of piperidine rings. acs.org Density Functional Theory (DFT) is a particularly valuable method used to model reaction pathways, calculate the energies of reactants, transition states, and products, and understand the electronic factors that govern reactivity and selectivity. nih.govnih.gov

In the context of piperidine synthesis, DFT calculations have been employed to support experimentally observed outcomes of thermodynamic versus kinetic control. For example, computational studies on the cyclization to form 3,4-disubstituted piperidines supported a mechanism proceeding through a carbocationic intermediate. nih.gov These calculations revealed that the transition state leading to the cis product was lower in energy than the one leading to the trans product, explaining why the cis-isomer is the kinetic product. nih.gov

A plausible synthetic route to this compound could involve a variation of the Strecker synthesis, where an intermediate iminium ion is attacked by a cyanide nucleophile. numberanalytics.comwikipedia.org Computational studies are well-suited to analyze such pathways. Key parameters that can be investigated using DFT and other ab initio methods include:

Transition State Geometries and Energies: Identifying the structure and energy of the transition state for the key bond-forming step (e.g., cyanide addition) can explain the reaction rate and stereoselectivity.

Reaction Energy Profiles: Mapping the entire reaction pathway allows for the visualization of intermediates and activation barriers, providing a complete picture of the reaction kinetics and thermodynamics. nih.gov

Charge Distribution: Analysis of the electron density can reveal the nature of intermediates, such as the degree of charge development in an iminium ion, which influences its reactivity. rsc.org

Solvent Effects: Computational models can incorporate the effects of different solvents on the reaction mechanism and energy barriers.

The table below outlines the typical application of computational methods in studying reaction mechanisms relevant to the synthesis of the target compound.

Computational MethodInformation GainedRelevance to this compound Synthesis
Density Functional Theory (DFT)Transition state energies, reaction pathways, intermediate stability. nih.govElucidating the mechanism of ring formation and cyanide addition; predicting kinetic vs. thermodynamic products.
Ab Initio Molecular DynamicsSimulating the reaction trajectory over time, including solvent dynamics. nih.govProviding a detailed, step-by-step microscopic description of the reaction pathway in solution.
Natural Bond Orbital (NBO) AnalysisAnalysis of charge distribution and orbital interactions. rsc.orgUnderstanding the electronic nature of iminium ion intermediates and the nucleophilicity of the cyanide ion.

By applying these computational approaches, researchers can gain deep mechanistic insights that are often difficult to obtain through experimental means alone, leading to the development of more efficient and selective synthetic routes for complex molecules like this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 1,4 Diphenylpiperidine 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR for Primary Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of 1,4-Diphenylpiperidine-4-carbonitrile.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For the piperidine (B6355638) ring, the protons at the C2 and C6 positions, as well as those at C3 and C5, would be expected to show distinct signals. The chemical shifts of these protons are influenced by the neighboring phenyl and cyano groups. The aromatic protons of the two phenyl rings will appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. Due to the substitution pattern, these aromatic signals can be complex.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum would show signals for the quaternary carbon at the 4-position of the piperidine ring, the carbons of the two phenyl rings, the methylene (B1212753) carbons of the piperidine ring, and the carbon of the nitrile group. The chemical shift of the nitrile carbon is characteristically found in the 110-125 ppm range. oregonstate.educompoundchem.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Atom No. Predicted Chemical Shift (ppm) Assignment
1 165.10 Phenyl C (ipso, attached to N)
2 149.17 Phenyl C (para)
3 140.74 Phenyl C (ortho)
4 135.70 Phenyl C (meta)
5 132.04 Phenyl C (para)
6 131.19 Phenyl C (ortho)
7 131.13 Phenyl C (meta)
8 120.47 Phenyl C (ipso, attached to C4)
9 111.82 Cyano C
10 44.80 Piperidine C2/C6
11 25.90 Piperidine C3/C5
12 24.50 Piperidine C4

Note: This is a predicted spectrum and actual experimental values may vary. np-mrd.org

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and for piecing together the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons at C2 and C3, and C5 and C6 of the piperidine ring, helping to trace the connectivity within the ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. emerypharma.com This allows for the direct assignment of the piperidine ring's CH₂ groups. For instance, the proton signals assigned to the C2/C6 positions via COSY would show a cross-peak to the corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the protons on the C3/C5 positions of the piperidine ring would show a correlation to the quaternary carbon at C4 and the cyano carbon. Similarly, the ortho protons of the N-phenyl ring would show a correlation to the C2/C6 carbons of the piperidine ring.

Conformational Analysis and Dynamic NMR Studies

The piperidine ring can exist in various conformations, with the chair form being the most stable for simple piperidines. In 1,4-disubstituted piperidines, the substituents can adopt either axial or equatorial positions. The conformational preference of this compound can be investigated using NMR.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into conformational exchange processes. unibas.itnih.gov At room temperature, if the rate of ring inversion is fast on the NMR timescale, averaged signals for the axial and equatorial protons might be observed. Upon cooling, this inversion can be slowed down, leading to the appearance of distinct signals for the axial and equatorial protons, allowing for the determination of the energy barrier for this process. The preferred conformation is often a chair form where the bulky phenyl groups occupy equatorial positions to minimize steric hindrance. niscpr.res.in

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Specific functional groups absorb at characteristic frequencies.

For this compound, the FT-IR spectrum would display several key absorption bands:

C≡N Stretch : A sharp and typically medium to weak intensity band is expected in the range of 2260-2220 cm⁻¹ for the nitrile group.

Aromatic C-H Stretch : These absorptions appear above 3000 cm⁻¹.

Aliphatic C-H Stretch : The C-H stretching vibrations of the piperidine ring will be observed just below 3000 cm⁻¹.

C=C Stretch (Aromatic) : One or more bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl rings.

C-N Stretch : The stretching vibration of the C-N bond of the tertiary amine in the piperidine ring would likely appear in the 1250-1020 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretching 2260 - 2220
Aromatic C-H Stretching > 3000
Aliphatic C-H Stretching < 3000
Aromatic C=C Stretching 1600 - 1450

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. nih.gov While FT-IR measures absorption, Raman measures the inelastic scattering of monochromatic light. A key difference is that non-polar bonds with symmetrical vibrations often produce strong Raman signals, whereas they may be weak or absent in the FT-IR spectrum.

In the Raman spectrum of this compound, the C≡N stretching vibration would also be a prominent feature. The symmetric breathing modes of the phenyl rings, which are often weak in the FT-IR spectrum, would be expected to give strong signals in the Raman spectrum. This can provide additional structural information and confirm the presence of the aromatic rings. scispace.com The combination of both FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The chromophores present in this compound, namely the two phenyl rings and the nitrile group, are expected to give rise to characteristic absorption bands.

The absorption spectrum is anticipated to be dominated by π → π* transitions associated with the aromatic phenyl groups. Unsubstituted benzene (B151609) typically exhibits a strong absorption band around 255 nm. In this compound, the presence of two phenyl rings may lead to a complex spectrum with bands likely appearing in the 250-290 nm range. For instance, studies on other diphenyl-substituted compounds have shown absorption maxima in this region. researchgate.net The piperidine ring itself, being a saturated heterocycle, does not significantly absorb in the UV-Vis region above 200 nm. nist.gov The nitrile (C≡N) group has a weak n → π* transition, which is often obscured by stronger absorptions.

The solvent used for analysis can influence the position and intensity of the absorption bands. A shift in the wavelength of maximum absorbance (λmax) may be observed when changing solvent polarity. A summary of expected UV-Vis absorption data based on related structures is presented in Table 1.

Table 1: Expected UV-Vis Absorption Data for this compound Based on Analogous Compounds

Chromophore Expected Transition Approximate λmax (nm)
Phenyl Rings π → π* 250 - 290
Nitrile Group n → π* Weak/Obscured

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula. The molecular formula for this compound is C19H20N2. The calculated monoisotopic mass can be compared to the experimentally determined value to confirm the compound's identity with a high degree of confidence.

Table 2: Exact Mass Determination of this compound

Molecular Formula Calculated Monoisotopic Mass (Da)
C19H20N2 288.1626

Electron Ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion, providing a unique fingerprint that aids in structural elucidation. The fragmentation of this compound is expected to proceed through several characteristic pathways, influenced by the stability of the resulting fragments.

A plausible fragmentation pattern would involve:

Loss of a Phenyl Group: Cleavage of the C-C bond between the piperidine ring and one of the phenyl groups, leading to a fragment ion at [M - 77]+.

Cleavage of the Piperidine Ring: Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for piperidines. This could result in the loss of various fragments from the piperidine ring.

Formation of Tropylium (B1234903) Ion: Rearrangement of a benzyl-type fragment to form the stable tropylium ion (m/z 91) is a common feature in the mass spectra of compounds containing a phenyl group attached to a saturated ring.

Loss of HCN: Elimination of a neutral hydrogen cyanide molecule (27 Da) from fragments containing the nitrile group.

A proposed fragmentation scheme is detailed in Table 3.

Table 3: Proposed Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Structure Fragmentation Pathway
288 [C19H20N2]+• Molecular Ion
211 [M - C6H5]+ Loss of a phenyl radical
184 [C13H10N]+ Cleavage of the piperidine ring
91 [C7H7]+ Tropylium ion

Hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation, identification, and quantification of compounds in complex mixtures.

LC-MS/MS: This technique is well-suited for the analysis of this compound. A reversed-phase C18 column could be employed for chromatographic separation. Tandem mass spectrometry (MS/MS) would involve selecting the protonated molecular ion [M+H]+ and subjecting it to collision-induced dissociation (CID) to generate specific product ions for highly selective and sensitive quantification.

GC-MS: Due to its volatility, this compound can also be analyzed by GC-MS. A capillary column with a non-polar stationary phase would be appropriate for separation. The resulting mass spectrum from electron ionization would provide the fragmentation pattern for structural confirmation. This technique is widely used for the analysis of related piperidine-based compounds.

X-ray Crystallography for Definitive Solid-State Structure Determination

Studies on various 4,4-disubstituted and 2,6-diphenylpiperidine derivatives consistently show that the piperidine ring adopts a chair conformation . chemrevlett.comacs.orgresearchgate.net In this conformation, bulky substituents tend to occupy the more sterically favorable equatorial positions to minimize steric hindrance. Therefore, it is highly probable that in this compound, the N-phenyl group and the C4-phenyl group both occupy equatorial positions. The nitrile group would consequently also be in an equatorial position. The crystal system and space group would be determined from the diffraction data. For comparison, crystallographic data for the related compound r-2,c-6-Diphenylpiperidine is presented in Table 4. researchgate.net

Table 4: Crystallographic Data for the Structurally Related Compound r-2,c-6-Diphenylpiperidine

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 9.9328 (6)
b (Å) 11.7552 (7)
c (Å) 12.5936 (8)
β (°) 107.595 (3)
V (Å3) 1401.78 (15)
Z 4

Other Advanced Analytical Techniques for Purity and Identity Confirmation in Complex Matrices

Beyond the primary structural elucidation techniques, other methods are crucial for confirming the purity and identity of this compound, especially when present in complex matrices such as pharmaceutical formulations or biological samples.

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a standard method for assessing the purity of a compound. By developing a suitable chromatographic method, impurities can be separated and quantified. A UV detector set at the λmax of the compound would provide sensitive detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly requested in this section, 1H and 13C NMR spectroscopy are fundamental for confirming the chemical structure and assessing purity. The presence of signals corresponding to impurities can be readily detected.

Capillary Electrophoresis (CE): CE offers high separation efficiency and can be used as an orthogonal technique to HPLC for purity assessment.

For analysis in complex matrices, robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be employed prior to analysis by LC-MS/MS or GC-MS to remove interfering substances and concentrate the analyte.

Computational and Theoretical Chemistry Studies of 1,4 Diphenylpiperidine 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Geometry

No specific research findings on 1,4-Diphenylpiperidine-4-carbonitrile are available in the reviewed literature.

No specific DFT studies on this compound for geometry optimization and electronic properties were found.

No specific applications of ab initio or semi-empirical methods to this compound were identified in the literature.

Molecular Modeling and Simulations

No specific molecular modeling or simulation studies for this compound are available in the reviewed literature.

No specific conformational analysis or energy landscape explorations for this compound were found.

No studies modeling the intermolecular interactions of this compound were identified.

No computational predictions of spectroscopic parameters for this compound were found in the literature.

Theoretical Studies of Chemical Reactivity and Transformation Pathways

Frontier Molecular Orbital (FMO) Analysis

No published data is available regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. Such analysis is crucial for understanding the molecule's kinetic stability and its propensity to act as an electron donor or acceptor in chemical reactions.

Chemical Reactivity and Transformations of 1,4 Diphenylpiperidine 4 Carbonitrile

Reactions of the Nitrile Functionality at the 4-Position

The cyano group (C≡N) at the 4-position of the piperidine (B6355638) ring is a versatile functional group. Its carbon atom is electrophilic, making it susceptible to nucleophilic attack, and the triple bond can undergo addition and reduction reactions. libretexts.org

Hydrolysis to Carboxamides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: first to a carboxamide and then, under more forcing conditions, to a carboxylic acid. wikipedia.org This process can be catalyzed by either acid or base. organicchemistrytutor.comlibretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. libretexts.orgchemistrysteps.com Vigorous heating with an aqueous acid, such as hydrochloric or sulfuric acid, generally leads to the complete hydrolysis to the corresponding carboxylic acid. libretexts.org For 1,4-diphenylpiperidine-4-carbonitrile, this would result in the formation of 1,4-diphenylpiperidine-4-carboxylic acid.

Controlled or partial hydrolysis to yield the carboxamide intermediate is also possible, often by using milder reaction conditions. organicchemistrytutor.com For instance, the selective hydrolysis of a structurally similar compound, 1-benzyl-4-phenylaminopiperidine-4-carbonitrile, to its corresponding amide has been successfully achieved using concentrated sulfuric acid, demonstrating the feasibility of stopping the reaction at the amide stage. rsc.org Alkaline hydrolysis, typically performed by heating with an aqueous solution of a base like sodium hydroxide, initially produces a carboxylate salt, which must then be acidified in a separate step to yield the free carboxylic acid. libretexts.org

TransformationProductTypical Reagents and Conditions
Partial Hydrolysis1,4-Diphenylpiperidine-4-carboxamideH₂SO₄ (conc.), milder conditions
Complete Hydrolysis (Acidic)1,4-Diphenylpiperidine-4-carboxylic acidAq. HCl or H₂SO₄, heat (reflux)
Complete Hydrolysis (Basic)1,4-Diphenylpiperidine-4-carboxylic acid1. Aq. NaOH, heat (reflux) 2. H₃O⁺ workup

Reduction to Primary Amines

The nitrile group can be readily reduced to a primary amine (-CH₂NH₂) using powerful reducing agents. chemistrysteps.com The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting nitrogen species. This method is an excellent way to synthesize primary amines.

Alternatively, catalytic hydrogenation can be employed. This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney nickel. While effective, this method often requires high pressures and temperatures.

Reducing AgentProductTypical Conditions
Lithium Aluminum Hydride (LiAlH₄)(1,4-Diphenylpiperidin-4-yl)methanamine1. LiAlH₄ in anhydrous ether or THF 2. Aqueous/acidic workup
Catalytic HydrogenationH₂, Pd/C or Raney Ni, high pressure, elevated temperature

Nucleophilic Additions to the Cyano Group

The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). This reaction provides a powerful method for forming new carbon-carbon bonds.

The addition of a Grignard reagent to this compound would form an intermediate imine magnesium salt. This intermediate is stable until it is hydrolyzed during an aqueous acidic workup, which converts it into a ketone. masterorganicchemistry.com This two-step sequence allows for the synthesis of a wide variety of 4-acyl-4-phenylpiperidine derivatives. Unlike reactions with esters or acid chlorides, the Grignard reagent typically adds only once to the nitrile because the negatively charged imine intermediate is resistant to a second nucleophilic attack. masterorganicchemistry.com

Nucleophile (e.g., R-MgX)IntermediateFinal Product (after hydrolysis)
Methylmagnesium bromide (CH₃MgBr)Imine magnesium salt1-(1,4-Diphenylpiperidin-4-yl)ethan-1-one
Ethylmagnesium bromide (CH₃CH₂MgBr)Imine magnesium salt1-(1,4-Diphenylpiperidin-4-yl)propan-1-one
Phenylmagnesium bromide (C₆H₅MgBr)Imine magnesium salt(1,4-Diphenylpiperidin-4-yl)(phenyl)methanone

Transformations Involving the Piperidine Nitrogen Atom

The nitrogen atom in the this compound is a tertiary amine, which influences its reactivity. It can act as a nucleophile or a base, and the N-phenyl group can be cleaved under specific conditions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: As a tertiary amine, the piperidine nitrogen in this compound can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. researchgate.net In this reaction, the nitrogen atom acts as a nucleophile, displacing the halide and forming a new carbon-nitrogen bond. The resulting product is a positively charged quaternary ammonium ion with the halide as the counter-ion. These salts are typically crystalline solids and are more water-soluble than the parent tertiary amine.

N-Acylation: The N-acylation of tertiary amines is generally not a feasible reaction under standard conditions because there is no proton on the nitrogen to be removed, and the formation of a stable acylammonium salt is often reversible or leads to other reactions. However, specialized methods have been developed, such as palladium-catalyzed N-acylation of tertiary amines with carboxylic acids that proceed via C-N bond cleavage, though specific application to this substrate is not documented.

N-Dealkylation Strategies

The removal of a group from a tertiary amine nitrogen, known as N-dealkylation, is a synthetically useful transformation. For N-aryl amines like this compound, this typically involves the cleavage of the N-phenyl bond, which is more challenging than cleaving an N-alkyl or N-benzyl bond.

Metabolically, N-dealkylation of N-arylpiperazines and related compounds is a known pathway mediated by cytochrome P450 enzymes. nih.govnih.govresearchgate.net Chemically, several methods can be employed for the N-dealkylation of tertiary amines.

One classic method is the von Braun reaction , which involves treating the tertiary amine with cyanogen (B1215507) bromide (CNBr). This reaction cleaves one of the N-substituents to form an alkyl bromide and a cyanamide (B42294). Subsequent hydrolysis of the cyanamide can yield the secondary amine.

Another common strategy involves reaction with chloroformates , such as phenyl chloroformate (PhOCOCl) or ethyl chloroformate (EtOCOCl). The tertiary amine attacks the chloroformate, leading to the expulsion of an alkyl or aryl group as a halide and the formation of a carbamate (B1207046). The carbamate can then be hydrolyzed under acidic or basic conditions to yield the secondary amine, 4-phenylpiperidine-4-carbonitrile (B1581006) in this case. mdpi.com

MethodReagentsIntermediateFinal Product (after hydrolysis)
Von Braun Reaction1. Cyanogen Bromide (CNBr) 2. Hydrolysis (e.g., H₃O⁺)N-Cyano-4-phenyl-4-cyanopiperidine4-Phenylpiperidine-4-carbonitrile
Chloroformate Method1. Phenyl chloroformate (PhOCOCl) 2. Hydrolysis (e.g., H₃O⁺/OH⁻)Carbamate derivative

Reactions at the Phenyl Substituents

The this compound molecule features two phenyl rings with differing electronic environments, leading to distinct reactivities. The phenyl group attached to the nitrogen atom (N-phenyl) is influenced by the electron-donating nature of the tertiary amine, whereas the phenyl group at the C4 position (C-phenyl) is affected by the electron-withdrawing character of the adjacent quaternary carbon and cyano group.

Electrophilic Aromatic Substitutions on Phenyl Rings

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the existing substituents on the ring. wikipedia.org

Reactivity of the N-Phenyl Ring: The nitrogen atom of the piperidine ring acts as an activating group, donating electron density to the N-phenyl ring through resonance. This is analogous to the behavior of aniline (B41778) derivatives. Consequently, the N-phenyl ring is significantly activated towards electrophilic attack compared to unsubstituted benzene (B151609). The nitrogen atom is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the point of attachment of the piperidine ring.

Reactivity of the C4-Phenyl Ring: In contrast, the C4-phenyl ring is deactivated. The quaternary carbon atom and the strongly electron-withdrawing nitrile (-CN) group inductively pull electron density away from this ring. This deactivation makes electrophilic substitution on the C4-phenyl ring much more difficult to achieve, requiring harsher reaction conditions. The substituents direct incoming electrophiles to the meta position.

Common electrophilic aromatic substitution reactions and their predicted outcomes on this compound are summarized below.

Reaction TypeReagentsExpected Product on N-Phenyl RingExpected Product on C4-Phenyl Ring
Nitration HNO₃, H₂SO₄ortho- and para-nitro derivativesmeta-nitro derivative (requires forcing conditions)
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃ortho- and para-bromo/chloro derivativesmeta-bromo/chloro derivative (requires forcing conditions)
Sulfonation Fuming H₂SO₄ortho- and para-sulfonic acid derivativesmeta-sulfonic acid derivative (requires forcing conditions)
Friedel-Crafts Alkylation R-Cl, AlCl₃ortho- and para-alkyl derivatives (potential for N-alkylation competition)Generally unsuccessful due to strong deactivation
Friedel-Crafts Acylation RCOCl, AlCl₃ortho- and para-acyl derivativesGenerally unsuccessful due to strong deactivation

This table outlines the predicted regioselectivity for electrophilic aromatic substitution on the two distinct phenyl rings of this compound based on general principles of organic chemistry.

Derivatization Strategies for Further Synthetic Utility

The differential reactivity of the phenyl rings allows for selective functionalization, opening pathways for the synthesis of more complex derivatives. The primary strategy involves initial electrophilic substitution on the activated N-phenyl ring, followed by subsequent transformations of the newly introduced functional group.

Amino Derivatives: Nitration of the N-phenyl ring, primarily at the para position due to reduced steric hindrance, yields a nitro-substituted compound. This nitro group can then be readily reduced to a primary amine (-NH₂) using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation. The resulting amino group serves as a versatile handle for further derivatization, such as diazotization, acylation, or alkylation.

Halogenated Intermediates: Halogenation (e.g., bromination) of the N-phenyl ring produces aryl halides. These compounds are valuable precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the attachment of diverse aryl, alkyl, or amino moieties.

Phenolic Derivatives: The sulfonic acid group, introduced via sulfonation, can be converted to a hydroxyl group by fusion with sodium hydroxide. This provides a route to phenolic derivatives, which can be further modified, for instance, through Williamson ether synthesis.

Formation and Characterization of Charge-Transfer Complexes

Charge-transfer (CT) complexes are formed through the association of an electron donor molecule with an electron acceptor molecule. nih.gov The interaction involves the transfer of partial electronic charge from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This compound, with its electron-rich N-phenyl group, is expected to function as an n-electron donor.

The tertiary amino nitrogen atom makes the N-phenyl moiety the most probable site for donation, forming CT complexes with a wide range of π-electron acceptors. Commonly used acceptors include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), p-chloranilic acid, and tetracyanoquinodimethane (TCNQ). nih.govresearchgate.net

The formation of a CT complex is typically accompanied by the appearance of a new, often intense, absorption band in the UV-visible spectrum, which is not present in the spectra of the individual donor or acceptor molecules. scienceopen.com This band corresponds to the energy required for the electronic transition from the donor-centered HOMO to the acceptor-centered LUMO. The interaction can be represented as:

D + A ⇌ [D→A] ⇌ [D⁺• A⁻•]

Characterization of these complexes relies on several spectroscopic techniques:

TechniqueObservationInterpretation
UV-Visible Spectroscopy Appearance of a new, broad absorption band at a longer wavelength. scienceopen.comThis band is the characteristic charge-transfer band, and its energy is related to the ionization potential of the donor and the electron affinity of the acceptor.
Infrared (IR) Spectroscopy Shifts in the vibrational frequencies of functional groups in both the donor and acceptor (e.g., C=O, C≡N stretching).Perturbation of the electron density upon complex formation alters the bond strengths and, consequently, the vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy Changes in the chemical shifts of protons on both the donor and acceptor molecules. nih.govThe charge transfer alters the electronic shielding around the nuclei, causing downfield or upfield shifts in the proton signals.

This table summarizes the key spectroscopic techniques and expected observations for the characterization of charge-transfer complexes involving this compound as the electron donor.

Rearrangement Reactions of the Piperidine Skeleton

While electrophilic substitution on the phenyl rings represents a major class of reactions, the core piperidine skeleton itself may be susceptible to rearrangement under specific, typically harsh, conditions. Skeletal rearrangements of piperidines are less common than for other ring systems but can be induced, for example, under strongly acidic conditions or via reactive intermediates.

Although specific rearrangement reactions for this compound are not extensively documented, plausible pathways can be considered based on established rearrangement mechanisms in related structures. berhamporegirlscollege.ac.inlibretexts.org For instance, reactions that could generate a carbocation on the piperidine ring or adjacent to it might initiate a rearrangement.

One hypothetical scenario could involve a Wagner-Meerwein-type rearrangement. If a carbocation were to be formed at a carbon adjacent to the C4 quaternary center (a highly unfavorable process), a 1,2-shift of one of the C4 substituents (phenyl or cyano group) could occur to form a more stable carbocation. However, generating the initial carbocation would be energetically demanding.

Another possibility involves rearrangements under strongly acidic conditions that could protonate the nitrogen and potentially lead to ring-opening or ring-contraction/expansion sequences, similar to the Demjanov or Tiffeneau-Demjanov rearrangements if a primary amine were present on a side chain. berhamporegirlscollege.ac.in However, given the stability of the N-phenylpiperidine system, such transformations would likely require extreme conditions and have not been specifically reported for this compound. The stability of the 4,4-disubstituted piperidine ring generally makes skeletal rearrangements unfavorable under normal synthetic conditions.

Strategic Utilization of 1,4 Diphenylpiperidine 4 Carbonitrile in Synthetic Organic Chemistry

1,4-Diphenylpiperidine-4-carbonitrile as a Versatile Synthetic Building Block

This compound is a valuable precursor in organic synthesis, primarily due to the reactivity of its constituent functional groups: the nitrile, the tertiary amine, and the two phenyl rings. The piperidine (B6355638) ring itself serves as a central scaffold, which is a core component in many approved pharmaceuticals. researchgate.netthomsonreuters.com The true versatility of this compound lies in the distinct chemical transformations that can be performed at these sites, allowing for divergent synthesis pathways.

The nitrile group is particularly important. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. Each of these transformations converts the nitrile into a new functional group, opening up subsequent synthetic possibilities. For instance, the conversion to 1-benzyl-4-phenylpiperidine-4-carboxylic acid has been documented as a step in the synthesis of more complex molecules. nih.gov This versatility allows chemists to use this compound as a foundational element for building a wide range of derivatives.

Furthermore, the nitrogen atom of the piperidine ring and the two phenyl groups provide additional sites for modification. The nitrogen can be alkylated or acylated, while the phenyl rings can undergo electrophilic substitution reactions. This multi-faceted reactivity makes this compound a strategic starting material for creating libraries of compounds with diverse structural features, particularly in the development of novel therapeutic agents. sigmaaldrich.comnih.govnih.gov

Construction of Complex Piperidine-Based Architectures

The rigid 4,4-disubstituted piperidine framework of this compound is an ideal starting point for the synthesis of more complex, three-dimensional structures. nih.gov Its pre-defined stereochemistry at the C4 position provides a foundation upon which additional rings and substituents can be added in a controlled manner.

Spirocycles, which contain two rings connected by a single common atom, have gained significant attention in drug discovery due to their unique three-dimensional shapes. nih.govmdpi.com Spiro-piperidines are particularly valuable scaffolds. nih.gov While direct use of this compound to form spirocycles is not extensively documented, its derivatives are key intermediates. For example, the synthesis of spiro[isobenzofuran-4,4'-piperidine] and spiro[chroman-2,4'-piperidin]-4-one derivatives often starts from a 4-substituted piperidine precursor. researchgate.net

A plausible synthetic strategy starting from this compound would involve the transformation of the nitrile group. For instance, hydrolysis to the corresponding carboxylic acid, followed by intramolecular Friedel-Crafts acylation with one of the pendant phenyl rings, could theoretically lead to a spiro-indanone-piperidine system. Alternatively, the nitrile could be converted into a group that can participate in a ring-closing reaction with a bifunctional reagent. One reported synthesis of a spirocyclic piperidine involved constructing a cyclopropyl (B3062369) ring prior to the formation of the piperidine ring itself, demonstrating an indirect but effective approach to such systems. beilstein-journals.org

Table 1: Potential Reactions for Spirocycle Formation

Starting Material Derivative Reaction Type Potential Spirocyclic Product
1,4-Diphenylpiperidine-4-carboxylic acid Intramolecular Friedel-Crafts Acylation Spiro[indanone-piperidine]
1,4-Diphenyl-4-(aminomethyl)piperidine Condensation with a diketone Spiro[pyrrolidine-piperidine]

Fused and bridged bicyclic piperidines are important templates in medicinal chemistry, offering high sp3 character and conformational rigidity. nih.govacs.org The synthesis of these systems often involves intramolecular cyclization reactions where the piperidine ring is formed as part of the bicyclic core.

Starting from this compound, the formation of a fused or bridged system would require strategic functionalization. This typically involves introducing a reactive chain onto the piperidine nitrogen or one of the phenyl rings that can then undergo an intramolecular ring-closing reaction.

Possible synthetic approaches include:

N-Alkylation followed by Cyclization: Alkylating the piperidine nitrogen with a chain containing a terminal alkene or alkyne could set the stage for a subsequent intramolecular reaction, such as a Heck or Pauson-Khand reaction, to form a fused ring.

Functionalization of a Phenyl Ring: An ortho-functionalized phenyl group (e.g., with an allyl or propargyl group) could undergo an intramolecular Diels-Alder or ene reaction, fusing a new ring onto the existing aromatic system.

"Cut-and-Sew" Reactions: Advanced transition-metal-catalyzed methods that activate C-C bonds could potentially be used to deconstruct and reconstruct the molecular framework to create novel bridged systems, though this remains a highly speculative application for this specific substrate. acs.org

These transformations are challenging but offer pathways to novel and structurally complex scaffolds that are otherwise difficult to access.

The this compound scaffold is well-suited for the synthesis of highly substituted piperidine derivatives. nih.govrsc.orgresearchgate.net The existing substituents guide further functionalization and provide a stable core.

Further substitution can be achieved through several methods:

Aromatic Substitution: The two phenyl rings are amenable to electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. This allows for the introduction of a wide variety of substituents onto the aromatic portions of the molecule.

N-Functionalization: The piperidine nitrogen can be readily functionalized. For example, reductive amination can introduce diverse alkyl groups, while acylation can add amide functionalities. These modifications are crucial for tuning the pharmacological properties of the final compounds.

Modification of the Nitrile Group: As previously mentioned, the nitrile group can be transformed into a variety of other functional groups (e.g., carboxylic acid, amine, ketone), which can then serve as handles for further derivatization. For example, the resulting carboxylic acid can be coupled with various amines to generate a library of amides.

These strategies allow for the systematic modification of the parent compound, enabling the exploration of structure-activity relationships in drug discovery programs.

Development of Methodologies for Diverse Functional Group Incorporation

The development of methods to incorporate new functional groups is central to synthetic chemistry. organic-chemistry.org this compound provides an excellent platform for applying and developing such methodologies, particularly focusing on the transformations of the cyano group.

The conversion of the nitrile is a key step. Standard hydrolysis conditions (acidic or basic) can yield the corresponding carboxylic acid, while powerful reducing agents like lithium aluminum hydride can produce the aminomethyl derivative. The use of Grignard reagents allows for the synthesis of ketones, introducing a new carbon-carbon bond.

Table 2: Key Functional Group Transformations of this compound

Reagent(s) Functional Group Transformation Product
H₂SO₄, H₂O, heat Nitrile to Carboxylic Acid 1,4-Diphenylpiperidine-4-carboxylic acid
LiAlH₄, then H₂O Nitrile to Primary Amine (1,4-Diphenylpiperidin-4-yl)methanamine
1. RMgBr, 2. H₃O⁺ Nitrile to Ketone (1,4-Diphenylpiperidin-4-yl)(R)methanone
H₂, Raney Ni Nitrile to Primary Amine (1,4-Diphenylpiperidin-4-yl)methanamine

Beyond the nitrile, functionalization of the piperidine ring itself, for instance at the C2 or C3 positions, is more challenging due to the lack of inherent reactivity. However, modern C-H activation techniques could potentially offer a route to directly install functional groups at these positions, further expanding the synthetic utility of this versatile scaffold.

Future Research Directions and Unexplored Avenues for 1,4 Diphenylpiperidine 4 Carbonitrile

Development of Novel and Sustainable Synthetic Methodologies for Accessing Diverse Analogs

The future synthesis of 1,4-diphenylpiperidine-4-carbonitrile and its derivatives will likely pivot towards greener and more efficient methodologies. Current synthetic routes can be resource-intensive, and a key research direction is the development of novel strategies that align with the principles of sustainable chemistry.

One promising approach is the adoption of multicomponent reactions (MCRs) . MCRs, which combine three or more reactants in a single step to form a product that contains portions of all starting materials, offer significant advantages in terms of atom economy, efficiency, and reduced waste. The development of a one-pot, four-component strategy for synthesizing polyfunctionalized 1,4-dihydropyridines using an organo-base catalyst showcases the potential of this approach. researchgate.net Applying a similar domino strategy to the synthesis of this compound analogs could provide rapid access to a diverse library of compounds from simple precursors. researchgate.net

Furthermore, the use of environmentally benign catalysts and solvents is a critical area for exploration. Research into sustainable protocols, such as using reusable nanocrystal catalysts in water or employing subcritical ethanol (B145695) as a reaction medium, has proven effective for other heterocyclic compounds. rsc.orgresearchgate.net Future work could focus on identifying robust and recyclable catalysts, like zinc-based nanocrystals, for the synthesis of the piperidine (B6355638) core, thereby minimizing the use of hazardous reagents and simplifying purification processes. rsc.org The table below outlines potential green chemistry approaches applicable to the synthesis of these analogs.

Synthetic StrategyCatalyst/MediumPotential Advantages
Multi-component Reaction Organo-base (e.g., Piperidine)High atom economy, operational simplicity, excellent yields, reduced reaction time. researchgate.net
Heterogeneous Catalysis Reusable ZnO-CTAB NanocrystalsEco-friendly, copper-free, robust, and economical catalyst system. rsc.org
Green Solvent Systems Subcritical EthanolEnvironmentally friendly, excellent yields, short reaction times, simple work-up. researchgate.net
Solvent-Free Synthesis Melamine Trisulfonic Acid (MTSA)Reduced use of toxic organic solvents, cost-effective. researchgate.net

These sustainable methods would not only make the synthesis more efficient and environmentally friendly but also facilitate the generation of a wide array of analogs with varied substituents on the phenyl rings or modifications to the piperidine core, which is crucial for structure-activity relationship (SAR) studies. nih.gov

Advanced Mechanistic Insights through Integrated Experimental and Computational Studies

A deeper understanding of the reaction mechanisms governing the formation and transformation of this compound is essential for optimizing existing synthetic routes and designing new ones. An integrated approach that combines advanced experimental techniques with high-level computational studies is a key future direction.

Computational chemistry , particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating complex reaction pathways. nih.gov Studies on related heterocyclic systems, such as the reaction between 1,4-dihydropyridines and α,β-unsaturated nitriles, have successfully used DFT to characterize transition states, evaluate the effects of solvent polarity, and explain stereochemical outcomes. chemrxiv.org Similar computational investigations could be applied to the synthesis of this compound to map out the energy landscape, identify rate-determining steps, and predict the influence of different catalysts and substituents. nih.gov

These in silico studies, when coupled with experimental validation, can provide a comprehensive picture of the reaction dynamics. For instance, molecular dynamics (MD) simulations can reveal crucial interactions between reactants and catalysts, guiding the design of more efficient catalytic systems. nih.govrsc.orgnih.gov The integration of various computational methods, as summarized in the table below, will be instrumental.

Computational MethodApplication in Mechanistic Studies
Density Functional Theory (DFT) Characterizing reaction mechanisms, transition states, and energy profiles; evaluating solvent and substituent effects. nih.govchemrxiv.org
Molecular Docking Investigating binding interactions between reactants and catalysts or biological targets. nih.govmdpi.com
Molecular Dynamics (MD) Simulations Revealing the stability of reactant-catalyst complexes and identifying key intermolecular interactions over time. nih.govnih.gov
Pharmacophore Modeling Identifying essential structural features for biological activity to guide analog design. pjmhsonline.com

By combining the predictive power of computational chemistry with rigorous experimental analysis (e.g., kinetic studies, isotopic labeling, and spectroscopic characterization of intermediates), researchers can gain unprecedented insight into the mechanistic nuances of reactions involving the this compound core.

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

Beyond its synthesis, the this compound scaffold holds untapped potential for novel chemical transformations. Future research should aim to explore unconventional reactivity patterns that can unlock new synthetic pathways and molecular diversity.

One area of interest is the reactivity of the piperidine ring itself. While often considered a stable core, related heterocyclic systems like 5,6-unsubstituted 1,4-dihydropyridines have shown unique reactivity in cycloaddition reactions, acting as activated alkenes. nih.gov Investigating whether the this compound ring can participate in similar formal [2+2] cycloadditions or act as a synthon in multicomponent reactions could lead to the construction of novel fused heterocyclic systems, such as 2-azabicyclo[4.2.0]octa-3,7-dienes. nih.gov

Another avenue is the exploration of transformations involving the nitrile group . The cyano group is a versatile functional handle that can be converted into a wide range of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. Exploring novel catalytic methods for these transformations, particularly those that are stereoselective, could significantly expand the synthetic utility of the parent molecule.

Furthermore, the phenyl groups at the 1- and 4-positions offer sites for C-H activation and functionalization. Developing regioselective methods to introduce substituents onto these aromatic rings would provide a powerful tool for fine-tuning the steric and electronic properties of the molecule, which is essential for applications in materials science and drug discovery. The unusual reactivity observed in related silicon-containing heterocycles, which undergo sila-Peterson-type mechanisms to form cage compounds, suggests that surprising transformations may be uncovered with the right reagents and conditions. nih.gov

Design of Next-Generation Synthetic Strategies for Complex Molecular Architectures

The this compound scaffold is an ideal starting point for the design and synthesis of more complex molecular architectures. Its rigid, three-dimensional structure and multiple functionalization points make it a valuable building block for creating sophisticated molecules with potential biological activity or unique material properties.

Future strategies will likely focus on using this compound as a central scaffold to which other molecular fragments can be attached. For example, the nitrile group can serve as an anchor point for "click chemistry" reactions, such as the 1,3-dipolar cycloaddition with azides to form triazoles. mdpi.com This approach has been used to link 1,4-dihydropyridine (B1200194) moieties to other chemical entities, creating hybrid molecules with enhanced properties. mdpi.com

Moreover, the piperidine core is a privileged scaffold in medicinal chemistry. nih.gov By developing robust synthetic sequences, researchers can incorporate the this compound unit into larger, more complex structures, such as novel tricyclic scaffolds for enzyme inhibitors. nih.gov The synthesis of diverse piperidine derivatives through methods like intramolecular cyclization cascades or dearomatization/cyclization reactions provides a blueprint for how the this compound core could be elaborated. nih.gov The goal would be to develop multi-step synthetic routes that are both efficient and stereocontrolled, enabling the construction of a new generation of complex molecules based on this versatile piperidine framework.

Q & A

Q. What are the key synthetic methodologies for preparing 1,4-diphenylpiperidine-4-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, piperidine derivatives can undergo alkylation with phenyl groups using lithium diisopropylamide (LDA) as a base, followed by nitrile introduction via cyanation reagents like KCN or NaCN . Microwave-assisted cyclization has been shown to reduce reaction times (from 24 hours to 2–4 hours) while improving yields (up to 85%) . Critical parameters include temperature control (<0°C for LDA reactions to prevent side products) and solvent polarity (acetonitrile or DMF preferred for nitrile stabilization).

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Look for characteristic signals, such as the piperidine ring protons (δ 1.5–2.5 ppm in 1H^1H NMR) and nitrile carbon (δ 115–120 ppm in 13C^{13}C NMR) .
  • HPLC-MS : Confirm molecular ion peaks ([M+H]+) and purity (>95% for pharmacological studies) .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as seen in analogous piperidine-carbonitrile compounds .

Advanced Research Questions

Q. What strategies optimize the biological activity of this compound derivatives in medicinal chemistry?

  • Methodological Answer :
  • Substituent modification : Introduce electron-withdrawing groups (e.g., halogens) at the phenyl ring to enhance binding affinity. For example, 4-(2,4-dichlorophenyl) analogs showed 10-fold higher activity in kinase inhibition assays compared to unsubstituted derivatives .
  • Bioisosteric replacement : Replace the nitrile group with a carboxylate or amide to improve solubility while retaining target interaction .
  • Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability tests) to assess metabolic stability. Derivatives with bulky substituents (e.g., cyclohexylamino groups) exhibit longer half-lives (>4 hours in hepatic microsomes) .

Q. How do researchers resolve contradictions in reported biological activities of structurally similar piperidine-carbonitriles?

  • Methodological Answer :
  • Dose-response analysis : Compare IC50 values across studies. For example, discrepancies in antiproliferative activity (e.g., 1–10 µM vs. 50–100 µM) may arise from variations in cell lines (e.g., HeLa vs. MCF-7) .
  • Target specificity profiling : Use kinase panels or proteomics to identify off-target effects. A 2018 study found that 1,4-diphenyl derivatives inhibit both EGFR and VEGFR2, complicating mechanistic interpretations .
  • Structural benchmarking : Cross-reference crystallographic data (e.g., Protein Data Bank entries) to validate binding modes .

Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :
  • DFT calculations : Optimize transition states for cyanation steps (e.g., Gibbs free energy barriers of ~25 kcal/mol for nitrile formation) .
  • Molecular docking : Screen derivatives against target proteins (e.g., cytochrome P450) to prioritize synthetic targets. A 2023 study used AutoDock Vina to predict binding scores (<−8.0 kcal/mol for high-affinity candidates) .

Key Considerations for Experimental Design

  • Purity thresholds : Ensure ≥95% purity (via HPLC) for biological assays to avoid false positives from impurities .
  • Solvent compatibility : Use DMSO for solubility in cell-based assays but confirm non-cytotoxicity at working concentrations (<0.1% v/v) .
  • Negative controls : Include parent piperidine and nitrile-free analogs to isolate the contribution of the carbonitrile group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.